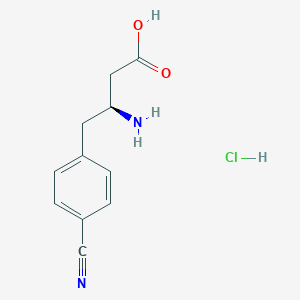

(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride is a chiral amino acid derivative. It is characterized by the presence of an amino group, a cyanophenyl group, and a butanoic acid moiety. This compound is often used in the synthesis of pharmaceuticals and as an intermediate in organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable starting material such as (S)-4-cyanophenylalanine.

Protection of Amino Group: The amino group is protected using a suitable protecting group like tert-butyloxycarbonyl (Boc).

Formation of Butanoic Acid Moiety: The protected amino acid undergoes a series of reactions to introduce the butanoic acid moiety.

Deprotection: The protecting group is removed to yield the free amino acid.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free amino acid with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including:

Batch Processing: This involves the sequential addition of reagents and intermediates in a controlled manner.

Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyanophenyl group to an aminophenyl group.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation Products: Oxo derivatives of the original compound.

Reduction Products: Aminophenyl derivatives.

Substitution Products: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride is being researched for its potential as a drug candidate. Its structural features allow it to interact with various biological targets, making it significant in drug design. Preliminary studies suggest it may modulate neurotransmitter systems and influence synaptic plasticity .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, facilitating the creation of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it an essential reagent in synthetic chemistry.

Biological Studies

Research indicates that this compound may act as an enzyme inhibitor and modulate biochemical pathways. Its chiral nature allows for stereochemical studies that are crucial for understanding enzyme-substrate interactions .

Case Study 1: Neuropharmacology

A study investigated the effects of this compound on neurotransmitter release in neuronal cultures. Results indicated that it could enhance glutamatergic signaling pathways, suggesting potential applications in treating neurological disorders .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme specificity, researchers utilized this compound to explore its interactions with proteases. The findings revealed that the compound could selectively inhibit certain enzymes, providing insights into its potential therapeutic roles in diseases involving protease dysregulation .

Wirkmechanismus

The mechanism of action of (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-4-Cyanophenylalanine: A precursor in the synthesis of (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride.

(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid: A similar compound with a methoxy group instead of a cyano group.

(S)-3-Amino-4-(4-fluorophenyl)butanoic acid: A fluorinated analog.

Uniqueness

This compound is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and research applications where such properties are desired.

Biologische Aktivität

(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride is a chiral amino acid derivative that has garnered attention for its potential biological activities. This compound, with the chemical formula C11H13ClN2O2, is noted for its structural features that facilitate interactions with various biological targets. Its activity has implications in medicinal chemistry, particularly in drug development and biochemical research.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an inhibitor or activator of certain biochemical pathways, influencing metabolic processes within cells. For instance, it has been studied for its role in inhibiting nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic disorders and cancer biology .

Inhibition Studies

Research indicates that this compound exhibits significant inhibitory effects on NNMT. In a study evaluating various analogs, this compound demonstrated an IC50 value indicating effective inhibition at low concentrations . This suggests potential applications in treating diseases where NNMT plays a critical role.

Case Studies and Research Findings

- NNMT Inhibition : A study conducted on various derivatives of amino acid compounds found that modifications to the structure of this compound enhanced its inhibitory potency against NNMT, making it a candidate for further pharmacological exploration .

- Antimicrobial Activity : Preliminary assessments have indicated that compounds structurally related to this compound exhibit antimicrobial properties. Research involving genetically engineered strains of bacteria showed potential for producing derivatives with significant biological activity .

- Enzyme Interaction : The compound has been utilized in studies investigating enzyme mechanisms, particularly in relation to metabolic pathways involving amino acids and their derivatives .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can provide insights into structure-activity relationships.

| Compound Name | Structure Features | Biological Activity | IC50 Value |

|---|---|---|---|

| (S)-3-Amino-3-(3-cyanophenyl)propionic acid | Shorter carbon chain | Moderate NNMT inhibition | >25 µM |

| (S)-3-Amino-4-(4-cyanophenyl)butanoic acid | Similar structure, different cyano position | Strong NNMT inhibition | 7.36 µM |

| (R)-3-Hydroxy-n-phenylalkanoic acids | Hydroxyl group addition | Antimicrobial activity | Not specified |

Eigenschaften

CAS-Nummer |

270065-88-8 |

|---|---|

Molekularformel |

C11H12N2O2 |

Molekulargewicht |

204.22 g/mol |

IUPAC-Name |

(3S)-3-amino-4-(4-cyanophenyl)butanoic acid |

InChI |

InChI=1S/C11H12N2O2/c12-7-9-3-1-8(2-4-9)5-10(13)6-11(14)15/h1-4,10H,5-6,13H2,(H,14,15)/t10-/m0/s1 |

InChI-Schlüssel |

YXRYZOCXTPVLRS-JTQLQIEISA-N |

SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)C#N.Cl |

Isomerische SMILES |

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)C#N |

Kanonische SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.